N-(2,4,6-Trimethylphenyl)thiourea

Overview

Description

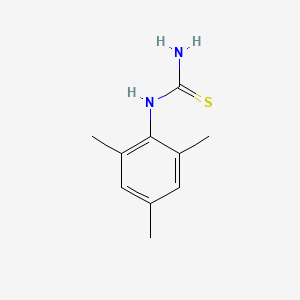

“N-(2,4,6-Trimethylphenyl)thiourea” is a chemical compound with the molecular formula C10H14N2S . It is also known by other names such as N-mesitylthiourea and 1-Mesitylthiourea .

Synthesis Analysis

While specific synthesis methods for “N-(2,4,6-Trimethylphenyl)thiourea” were not found in the search results, thiourea compounds are generally synthesized from amines and isothiocyanates .

Molecular Structure Analysis

The molecular structure of “N-(2,4,6-Trimethylphenyl)thiourea” can be represented by the InChI string InChI=1S/C10H14N2S/c1-6-4-7(2)9(8(3)5-6)12-10(11)13/h4-5H,1-3H3,(H3,11,12,13) . The compound has a molecular weight of 194.30 g/mol .

Physical And Chemical Properties Analysis

“N-(2,4,6-Trimethylphenyl)thiourea” has a molecular weight of 194.30 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 1 .

Scientific Research Applications

Intermolecular Interactions and Crystal Packing N-(2,4,6-Trimethylphenyl)thiourea exhibits significant properties in the context of crystallography. Saeed et al. (2015) investigated the crystal structure and intermolecular interactions of 1-(adamantane-1-carbonyl)-3-(2,4,6-trimethylphenyl)thiourea, a closely related compound. This research focused on understanding the stabilization of crystal packing influenced by the conformation of the 2,4,6-trimethylphenyl group and thiourea fragment, using Hirshfeld surface analysis (Saeed, Bolte, Erben, & Pérez, 2015).

Green Synthesis of Thiourea Derivatives In a study by Kumavat et al. (2013), the green synthesis of 1,3-disubstituted thiourea derivatives was explored. This environmentally friendly method utilized primary amines and carbon disulfide in water, harnessing solar thermal energy, thus offering a safer and energy-efficient alternative for producing thiourea derivatives (Kumavat et al., 2013).

Synthesis and Anticancer Potential Nammalwar et al. (2010) focused on the synthesisof a thiourea derivative with potential anticancer properties. They synthesized N-[3,4-dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea, which exhibited strong anticancer activity in several assays and cell lines. This study underlines the significance of thiourea derivatives in developing new anticancer agents (Nammalwar, Bunce, Benbrook, Lu, Li, Chen, & Berlin, 2010).

Catalytic Effects in Chemical Reactions Ullah et al. (2019) introduced thiourea as an efficient organocatalyst for oxidative α-cyanation of N-aryltetrahydroisoquinolines, demonstrating its role as a radical initiator. This highlights the potential of thiourea derivatives in facilitating innovative chemical transformations in organocatalyzed radical chemistry (Ullah, Zhou, Chen, Bao, Yang, Yang, Ren, & Zhang, 2019).

Coordination Chemistry and Biological Applications Lapasam and Kollipara (2020) reviewed the coordination behavior of N-acyl-thioureas with platinum group metals and their biological applications. These derivatives show potential in treating diseases like microbial infections, tuberculosis, carcinomas, and malaria, emphasizing the diverse medicinal applications of N-(2,4,6-Trimethylphenyl)thiourea derivatives (Lapasam & Kollipara, 2020).

Safety and Hazards

Future Directions

While specific future directions for “N-(2,4,6-Trimethylphenyl)thiourea” were not found in the search results, it’s worth noting that thiourea compounds are being explored for their potential in diverse fields such as medicinal chemistry and organic synthesis . For instance, poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine (PTAA) is considered a promising candidate for use in perovskite solar cells due to its ease of fabrication, transparency to visible light, mechanical flexibility, and conductivity .

properties

IUPAC Name |

(2,4,6-trimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c1-6-4-7(2)9(8(3)5-6)12-10(11)13/h4-5H,1-3H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUGQLLKHAHCJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369680 | |

| Record name | N-(2,4,6-Trimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727650 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2,4,6-Trimethylphenyl)thiourea | |

CAS RN |

91059-97-1 | |

| Record name | N-(2,4,6-Trimethylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the crystal structure obtained for the Rhodium complex with N-(2,4,6-Trimethylphenyl)thiourea?

A1: The research paper describes the successful determination of the crystal structure for (N-benzoyl-N'-(2,4,6-trimethylphenyl)thiourea-κS)chlorido(η4-cycloocta-1,5-diene) rhodium(I) []. This complex incorporates N-benzoyl-N'-(2,4,6-trimethylphenyl)thiourea, a derivative of N-(2,4,6-Trimethylphenyl)thiourea. The crystal structure reveals valuable information about the coordination geometry around the Rhodium center. It shows that the N-benzoyl-N'-(2,4,6-trimethylphenyl)thiourea ligand coordinates to Rhodium through the sulfur atom. This information is crucial for understanding how this class of compounds interacts with metals and can potentially be used to design new catalysts or materials with tailored properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)

![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)

![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)

![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)

![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)